Product packaging for 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one(Cat. No.:CAS No. 76140-13-1)

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Cat. No.: B3283092
CAS No.: 76140-13-1
M. Wt: 252.05 g/mol
InChI Key: ALVFLEWPYOOJPZ-UHFFFAOYSA-N
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Description

Significance of Bicyclic Lactone Scaffolds in Modern Organic Synthesis

Bicyclic lactones are a class of organic compounds containing a lactone (a cyclic ester) fused to another ring. This structural motif is a cornerstone in the architecture of numerous natural products and biologically active molecules. researchgate.netnih.govacs.org The high structural rigidity and well-defined three-dimensional arrangement of substituents are key characteristics that contribute to their prominence. acs.org This rigidity allows them to bind effectively to biological targets such as proteins. nih.gov

These scaffolds are not merely structural curiosities; they are valuable intermediates in the synthesis of complex molecules. researchgate.net Their inherent functionality and stereochemistry can be manipulated to build more elaborate molecular frameworks. For instance, bicyclic lactones are key intermediates in the synthesis of various natural products, including terpenoids and molecules with anti-inflammatory properties. nih.gov Their utility is demonstrated in the total synthesis of compounds like vernolepin, vernomenin, and prostaglandins. wikipedia.org The development of new synthetic methods, such as palladium-catalyzed C–H activation, has further simplified access to these important molecular building blocks. nih.govrsc.org

Historical Context and Evolution of Halolactonization Methodologies

Halolactonization is a powerful class of organic reactions that constructs a lactone ring through the intramolecular cyclization of an unsaturated carboxylic acid, incorporating a halogen atom in the process. wikipedia.org The most prominent of these is iodolactonization, first reported by M. J. Bougalt in 1904. wikipedia.org This reaction has become a highly effective method for synthesizing lactones due to its mild reaction conditions and the incorporation of a versatile iodine atom into the product structure. wikipedia.org

The development of halolactonization predates Bougalt's work on the iodo-variant. Bromolactonization was developed in the late 19th century, but it is often less efficient as it can compete with the simple electrophilic addition of bromine to the alkene, reducing the yield of the desired lactone. wikipedia.org Chlorolactonization methods emerged in the 1950s but are used even less frequently, partly due to the procedural difficulties of handling gaseous chlorine. wikipedia.org

The mechanism of halolactonization is generally understood to proceed in a two-step pathway involving the formation of a positively charged halonium ion intermediate. wikipedia.orgnih.gov However, recent studies have proposed an alternative concerted mechanism under specific conditions. nih.gov Modern research in this area is heavily focused on achieving stereocontrol, leading to the development of highly selective asymmetric catalysts for enantioselective halolactonization reactions. nih.gov

Halolactonization Type Year of Introduction Key Characteristics
Bromolactonization~1880sLess commonly used due to competing side reactions. wikipedia.org
Iodolactonization1904Widely used, mild conditions, effective for lactone synthesis. wikipedia.org
Chlorolactonization1950sRarely employed due to procedural challenges with chlorine gas. wikipedia.org

Overview of Bridged Bicyclic Systems in Chemical Research

Bicyclic molecules are compounds that feature two joined rings. wikipedia.org They can be classified based on how the rings are joined: fused, spiro, or bridged. wikipedia.orgmasterorganicchemistry.com In bridged bicyclic compounds, the two rings share three or more atoms, creating a "bridge" between two non-adjacent atoms called bridgehead atoms. wikipedia.orgyoutube.com This is distinct from fused systems where rings share two adjacent atoms, and spiro systems where they share a single atom. masterorganicchemistry.com The compound 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is an example of a bridged bicyclic system.

The nomenclature for these compounds follows the von Baeyer system, which uses the prefix "bicyclo" followed by brackets containing numbers that represent the number of atoms in each of the three paths connecting the two bridgehead carbons, listed in descending order. wikipedia.orgyoutube.com

Bridged bicyclic frameworks are prevalent in a wide range of natural products, from terpenes to alkaloids, many of which exhibit significant biological activity. acs.org A defining feature of these systems is their inherent rigidity, which limits conformational movement and has significant implications for their stereochemistry and chemical reactivity. youtube.comlibretexts.org This rigidity can, for example, influence the biological activity of pharmaceuticals containing this scaffold. youtube.com Prominent examples of bridged bicyclic compounds found in nature include camphor (B46023) and norbornane. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9IO2 B3283092 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one CAS No. 76140-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-6-oxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVFLEWPYOOJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1C(=O)O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo 6 Oxabicyclo 3.2.1 Octan 7 One

Classical Iodolactonization Approaches

Classical methods for synthesizing bicyclic iodolactones like 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one rely on the iodolactonization of unsaturated precursors, typically cyclohex-3-ene-1-carboxylic acid. google.com These reactions are valued for their reliability and the mild conditions under which they proceed. wikipedia.org

The mechanism of iodolactonization begins with the electrophilic attack of an iodine source (commonly I₂) on the carbon-carbon double bond of the cyclohexene (B86901) ring to form a cyclic iodonium (B1229267) ion intermediate. wikipedia.orgchemistnotes.com This intermediate is then subjected to an intramolecular nucleophilic attack by the oxygen of the carboxylate group. wikipedia.orgchemistnotes.com This ring-opening of the three-membered iodonium ion results in the formation of the bicyclic lactone structure. wikipedia.org The reaction is typically performed under mildly basic conditions, using a reagent like sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid, thereby increasing the nucleophilicity of the carboxylate group. wikipedia.orgchemistnotes.com

The stereoselectivity of the iodolactonization is a crucial aspect, governed by established principles of stereochemical control. The reaction is a stereospecific anti-addition, where the carboxylate group attacks the iodonium ion from the face opposite to the iodine bridge. Furthermore, the regioselectivity and stereochemical outcome of the cyclization are often predictable by Baldwin's rules for ring closure. wikipedia.org For the formation of the bicyclo[3.2.1]octane system from a cyclohexenecarboxylic acid, a 5-exo-tet cyclization is favored over a 6-endo-tet closure, leading to the formation of a five-membered lactone ring fused to the cyclohexane (B81311) ring. wikipedia.org The stereochemistry of the final product, including the specific configuration (1S,4S,5S) often required for pharmaceutical applications like the synthesis of Edoxaban, is critically dependent on the stereochemistry of the starting unsaturated acid and the controlled trajectory of the intramolecular attack. google.comacs.org

In the synthesis of γ-lactones from pentenoic acid derivatives, for instance, reaction conditions can be tuned to favor either kinetic or thermodynamic products. researchgate.net Kinetic control, typically achieved at lower temperatures (e.g., 0 °C) and shorter reaction times, can favor the formation of one stereoisomer (e.g., the cis-lactone). researchgate.net In contrast, thermodynamic control, established at room temperature with longer reaction times, allows for equilibration and leads to the formation of the more stable stereoisomer (e.g., the trans-lactone) with high selectivity. researchgate.net While these specific examples pertain to acyclic precursors, the principles apply broadly to iodolactonization reactions, including those of cyclohexene derivatives, where the choice of conditions is critical for maximizing the yield of the desired stereoisomer of this compound. researchgate.net

Table 1: Influence of Reaction Conditions on Iodolactone Formation
Control TypeTemperatureReaction TimeTypical OutcomeSelectivity
KineticLow (e.g., 0 °C)Short (e.g., 6 h)Favors less stable isomer (e.g., cis)Good (e.g., 75:25)
ThermodynamicRoom TemperatureLong (e.g., 24 h)Favors more stable isomer (e.g., trans)Excellent (e.g., 98:2)

Data derived from studies on 3-pentenoic acid derivatives, illustrating general principles applicable to iodolactonization. researchgate.net

Contemporary Enantioselective Synthetic Strategies

Modern synthetic efforts have focused on developing enantioselective methods to produce specific enantiomers of this compound, which are often required as chiral building blocks. These strategies include the use of chiral starting materials, enzymatic processes, and asymmetric catalysis.

One effective strategy for asymmetric synthesis involves starting with a precursor that is already chiral. This can be achieved by using a starting material from the "chiral pool" or by employing a chiral auxiliary. An industrial process for preparing a key intermediate for the anticoagulant Edoxaban involves the resolution of cyclohex-3-ene-1-carboxylic acid by forming a salt with a chiral amine, (R)-phenylethylamine. google.com This diastereomeric salt resolution allows for the isolation of the desired (1S)-cyclohex-3-ene-1-carboxylic acid, which is then subjected to iodolactonization to yield the enantiomerically pure (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one. google.com

Alternatively, a chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of the iodolactonization. For example, asymmetric induction in the iodolactonization of γ-unsaturated amides has been studied using chiral sulfinyl groups attached to the alpha position. acs.org While this specific example focuses on acyclic amides, the principle of using a covalently bound chiral director is a well-established strategy in asymmetric synthesis that can be applied to the synthesis of chiral bicyclic lactones. acs.orgrsc.org

Chemoenzymatic methods combine the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols or acids, which can serve as precursors to chiral lactones. nih.govmetu.edu.tr For instance, the racemic precursor to the iodolactone, (±)-3-cyclohexene-1-carboxylic acid, can be resolved through enzymatic hydrolysis of its corresponding methyl ester. metu.edu.tr Enzymes like pig liver esterase (PLE), human liver esterase (HLE), and lipases from Candida cylindracea (CCL) and porcine pancreas (PPL) show different enantioselectivities, allowing for the preparation of either the (S)-acid or the (R)-ester in high enantiomeric excess. metu.edu.tr The enantiomerically enriched acid can then be converted to the desired chiral this compound via iodolactonization. metu.edu.tr Another chemoenzymatic approach involves the lipase-catalyzed kinetic resolution of a racemic unsaturated alcohol, followed by a series of chemical transformations, including halolactonization, to yield enantiomerically pure bicyclic halo-lactones. nih.gov

The development of catalytic enantioselective halolactonization reactions represents a significant advancement in the synthesis of chiral lactones. jst.go.jpresearchgate.net This approach avoids the need for stoichiometric chiral auxiliaries or resolution steps by using a small amount of a chiral catalyst to induce enantioselectivity. nih.gov Various types of organocatalysts and metal-based catalysts have been developed for this purpose.

For example, chiral bifunctional selenide (B1212193) catalysts derived from 1,1′-bi-2-naphthol (BINOL) have proven effective for the enantioselective iodolactonization of 4-pentenoic acids. jst.go.jp Hydrogen-bond donor catalysts, such as tertiary aminoureas and squaramides, have also been successfully employed. nih.govresearchgate.net These catalysts are proposed to operate by binding an iodonium intermediate through non-covalent interactions, thereby controlling the facial selectivity of the subsequent nucleophilic attack by the carboxylate. nih.gov Metal-based catalytic systems, such as a trinuclear zinc complex, have also been shown to catalyze asymmetric iodolactonization, working through cooperative activation involving both halogen and hydrogen bonding. researchgate.net These catalytic methods offer a highly efficient and atom-economical route to optically active lactones, including bicyclo[3.2.1]octane systems. jst.go.jpresearchgate.netnih.gov

Table 2: Examples of Asymmetric Catalytic Systems for Iodolactonization
Catalyst TypeCatalyst ExampleSubstrate TypeReported Enantioselectivity (ee)
Chiral ChalcogenideBINOL-derived Selenide4-Pentenoic AcidsGood
H-Bond DonorTertiary Aminourea5-Hexenoic AcidsHigh
H-Bond DonorSquaramideUnsaturated Carboxylic AcidsNot specified
Metal ComplexTrinuclear Zinc ComplexAlkenoic AcidsNot specified

Data derived from various studies on asymmetric iodolactonization. jst.go.jpresearchgate.netnih.govresearchgate.net

Alternative Cyclization Pathways to 6-Oxabicyclo[3.2.1]octan-7-one Scaffolds

Beyond the direct iodination of a pre-existing lactone, alternative strategies focus on constructing the bicyclic system itself through innovative cyclization reactions. These methods offer flexibility in introducing substituents and controlling stereochemistry.

The iodolactonization of unsaturated carboxylic acids is a cornerstone for synthesizing iodo-substituted lactones. Modern advancements have shifted towards catalytic systems to improve efficiency and reduce environmental impact. In these methods, molecular iodine (I₂) or an iodine source like N-iodosuccinimide (NIS) is used in catalytic amounts.

Research has shown that coupling catalytic iodine with a Lewis base can effectively activate the iodine source and stabilize the intermediate iodiranium ion. biointerfaceresearch.com This approach leads to high yields and complete regioselectivity in the cyclization of unsaturated acids. biointerfaceresearch.com Furthermore, "green" methodologies are being explored that generate the active iodine species in situ from more benign halide salts like potassium iodide (KI) using an oxidant, though yields can be variable. biointerfaceresearch.comresearchgate.net The general mechanism involves the electrophilic attack of the iodine catalyst on the carbon-carbon double bond to form a cyclic iodonium ion, which is then subjected to an intramolecular nucleophilic attack by the carboxylic acid group to form the lactone ring.

Radical chemistry offers powerful and unconventional pathways to the 6-oxabicyclo[3.2.1]octane core, enabling the synthesis of complex, densely functionalized molecules. researchgate.net These approaches often feature in divergent synthetic strategies, where a common intermediate is used to generate a variety of related natural products. beilstein-journals.org

One notable example involves the radical oxidation of a precursor molecule. For instance, a suitably functionalized intermediate can undergo radical oxidation in the presence of dioxygen and sunlight, or with a catalytic amount of a metal acetate (B1210297) like Mn(OAc)₃, to form the desired bicyclo[3.2.1]octane fragment. beilstein-journals.org Other advanced strategies include radical cascade cyclizations, where a sequence of intramolecular radical reactions is initiated to rapidly assemble the complex bicyclic skeleton from a linear precursor. researchgate.netbeilstein-journals.org These methods are particularly valued for their ability to form challenging carbon-carbon bonds under mild conditions and their potential for scalability. beilstein-journals.org

Process Development and Optimization for Scalable Synthesis

The industrial production of this compound or its bromo-analogue, a common alternative for pharmaceutical synthesis, necessitates robust and optimized processes. acs.orggoogle.com Key areas of focus include the choice of solvent systems and the precise control over the position of functional groups.

The solvent plays a crucial role in halolactonization reactions, influencing reaction rates, yields, and even the stereochemical and regiochemical outcome. While standard organic solvents like dichloromethane (B109758), chloroform, and tetrahydrofuran (B95107) are commonly used, recent research has highlighted the unique benefits of specialized solvents. google.com

Hexafluoroisopropanol (HFIP) has emerged as a particularly effective solvent for controlling bromolactonization, a closely related transformation. nih.govresearchgate.net Its strong hydrogen-bond donating ability and capacity to stabilize cationic intermediates can significantly influence the reaction pathway. nih.gov The choice of solvent can dictate whether a reaction is under kinetic or thermodynamic control, thereby affecting the product distribution. researchgate.net For industrial applications, factors such as cost, safety, and ease of removal also guide solvent selection.

Table 1: Comparison of Solvent Systems in Halolactonization Reactions
SolventKey PropertiesImpact on ReactionTypical Application
Dichloromethane (DCM)Aprotic, moderately polarGood solubility for reactants, standard choice.Laboratory-scale synthesis. google.com
TolueneAprotic, non-polarCan be used in industrial processes.Scalable synthesis of bromo-analogue. google.com
Cyclopentyl methyl ether (CPME)Ethereal, relatively high boiling pointConsidered a greener alternative to other ethers.Industrial process development. google.com
Hexafluoroisopropanol (HFIP)Highly polar, strong H-bond donor, low nucleophilicityStabilizes intermediates, can switch regioselectivity. nih.govresearchgate.netAdvanced regiocontrol in bromolactonization. nih.govresearchgate.net

Achieving the correct regiochemistry—ensuring the iodine atom attaches to the C4 position—is paramount. The regioselectivity of halolactonization is typically governed by electronic and steric factors defined by the substrate's structure. wikipedia.org The reaction preferentially proceeds via the formation of the most stable halonium ion intermediate, leading to a specific regioisomer. wikipedia.org

However, modern synthetic methods have demonstrated that this inherent selectivity can be overridden. The choice of reaction conditions, reagents, and catalysts can steer the cyclization to favor a desired isomer. For example, solvent choice, such as using HFIP, can switch the reaction between kinetic and thermodynamic control, yielding different regioisomers. researchgate.net Additionally, the electronic properties of substituents on the starting material can be used to direct the cyclization. In some systems, electron-donating or electron-withdrawing groups on the substrate can be used to selectively favor either endo or exo cyclization pathways, providing a powerful tool for achieving regiochemical control. mdpi.com

Chemical Reactivity and Transformation Studies of 4 Iodo 6 Oxabicyclo 3.2.1 Octan 7 One

Reductive Dehalogenation Reactions

Reductive dehalogenation is a fundamental transformation of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, leading to the formation of the corresponding saturated parent lactone. This reaction removes the C-4 iodine atom and replaces it with a hydrogen atom, effectively simplifying the molecular scaffold.

One of the most common methods for the reductive dehalogenation of this iodolactone involves the use of stannane (B1208499) reagents, particularly tributyltin hydride (Bu₃SnH). google.comgoogle.com This reaction proceeds via a free-radical mechanism, where the tributyltin radical abstracts the iodine atom, and the resulting carbon-centered radical is subsequently quenched by a hydrogen atom from another molecule of Bu₃SnH. This method is highly efficient for converting the iodolactone into 6-oxabicyclo[3.2.1]octan-7-one. google.comgoogle.com The resulting saturated lactone is a key precursor for various cis-configured 3-hydroxycyclohexane carboxylic acid derivatives, which are important building blocks for therapeutic agents. google.com

Table 1: Stannane-Mediated Reductive Dehalogenation

ReactantReagentProductApplication of Product
This compound google.comgoogle.comBu₃SnH google.com6-oxabicyclo[3.2.1]octan-7-one google.comgoogle.comSynthesis of 3-hydroxycyclohexanecarboxylate derivatives google.comgoogle.com

Beyond stannane-based methods, catalytic hydrogenation represents another strategy for the dehalogenation of iodo-lactones. For instance, palladium-catalyzed hydrogenation has been successfully employed to prepare the saturated analog of a related N-Boc protected amino-iodolactone. mdpi.com This reaction is typically performed at room temperature and atmospheric pressure using a palladium catalyst, offering a cleaner alternative to tin-based reagents. mdpi.com This approach is valued for its high yield and the avoidance of toxic tin byproducts. mdpi.com

Elimination Reactions to Unsaturated Lactones

Elimination reactions of this compound provide a direct route to unsaturated lactones. These reactions involve the removal of hydrogen iodide (HI) from the bicyclic system, introducing a carbon-carbon double bond and increasing the molecular complexity.

The elimination of HI is typically facilitated by a non-nucleophilic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used reagent for this transformation. mdpi.com When a solution of the iodolactone in a solvent like tetrahydrofuran (B95107) (THF) is treated with DBU and heated, a dehydroiodination reaction occurs, yielding the corresponding unsaturated bicyclic lactone. mdpi.com This reaction is a key step in synthetic pathways that require the introduction of unsaturation into the bicyclic core. google.com For example, the conversion of the iodolactone to (1R,5R)-7-oxabicyclo[3.2.1]oct-2-en-6-one is a crucial step in the synthesis of methyl (1R,3R)-3-hydroxy-4-cyclohexenecarboxylate. google.com

Table 2: Base-Mediated Elimination Reaction

ReactantReagentSolventProduct
tert-butyl (1R,2S,4S,5S)-4-iodo-7-oxo-6-oxabicyclo[3.2.1]octan-2-ylcarbamate mdpi.comDBU mdpi.comTHF mdpi.comtert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate mdpi.com
(R)-3-cyclohexenecarboxylic acid derived iodolactone google.comBase-(1R,5R)-7-oxabicyclo[3.2.1]oct-2-en-6-one google.com

The base-mediated elimination of HI from this compound demonstrates high regioselectivity. The formation of 7-oxabicyclo[3.2.1]oct-2-en-6-one indicates that the double bond is specifically formed between the C-2 and C-3 positions. google.com This selectivity is governed by the stereoelectronic requirements of the E2 elimination mechanism, where the base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, leading to the most stable olefin product. The rigid bicyclic structure of the substrate directs the regiochemical outcome of the reaction, making it a reliable method for the synthesis of specific unsaturated lactone isomers.

Nucleophilic Substitution and Functional Group Interconversions at the C-4 Position

The carbon-iodine bond at the C-4 position is susceptible to nucleophilic attack, allowing for the displacement of the iodide ion and the introduction of a wide range of functional groups. This reactivity is fundamental to the use of this compound as a versatile synthetic intermediate.

Nucleophiles such as amines, thiols, and azides can effectively replace the iodine atom. acs.org A notable application is the reaction with sodium azide (B81097) (NaN₃), which introduces an azido (B1232118) group at the C-4 position. This reaction is a key step in a multi-step synthesis of intermediates for the anticoagulant drug Edoxaban. acs.org Although effective, this route is noted to sometimes produce the undesired trans-isomer as a byproduct, which may necessitate chromatographic separation. acs.org The ability to introduce nitrogen-containing functional groups via nucleophilic substitution highlights the compound's importance in the synthesis of biologically active molecules. acs.org

Halogen Exchange Reactions (e.g., Iodo to Bromo Conversion)

The carbon-iodine bond at the C4 position is susceptible to nucleophilic substitution, allowing for halogen exchange reactions. While the direct conversion of this compound to its bromo analog is not extensively detailed in dedicated studies, the synthesis of key intermediates for pharmaceuticals like Edoxaban has been reported starting from (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. This indicates the utility and accessibility of the bromo-variant and suggests that a halogen exchange is a feasible transformation.

Such an exchange would typically be accomplished via a Finkelstein or a related nucleophilic substitution reaction. byjus.comwikipedia.org In a classic Finkelstein reaction, an alkyl iodide is formed from an alkyl chloride or bromide using sodium iodide in acetone, a process driven by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org The reverse process, converting an alkyl iodide to a bromide, can be achieved by using a bromide salt, such as lithium bromide, in a suitable solvent that can drive the equilibrium towards the desired product. The reaction is a classic SN2 process, which would proceed with an inversion of stereochemistry at the C4 position.

Compound NameStructureHalogen
This compoundIodine
4-Bromo-6-oxabicyclo[3.2.1]octan-7-oneBromine

Introduction of Carbon, Nitrogen, and Oxygen Nucleophiles

The electrophilic nature of the C4 carbon, bonded to the electronegative iodine atom, makes it a prime site for attack by various nucleophiles. This reactivity is fundamental to its role as a synthetic building block.

Nitrogen Nucleophiles: A significant application of this reactivity is the introduction of nitrogen-containing functional groups. In the synthesis of the anticoagulant Edoxaban, a key step involves the nucleophilic substitution of the iodide with an azide ion. The reaction of (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one with sodium azide (NaN₃) yields the corresponding azido-lactone. This reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the C4 center. It has been noted that this reaction can sometimes be accompanied by the formation of a trans-isomer impurity, which may arise from subsequent neighboring-group participation or elimination-addition pathways.

Oxygen Nucleophiles: Oxygen nucleophiles, particularly alkoxides and hydroxides, readily react with the compound, but the primary site of attack is the electrophilic carbonyl carbon of the lactone ring rather than the C4 position. This leads to ring-opening of the lactone, a process discussed in detail in section 3.4.1.

Carbon Nucleophiles: While the substitution of the iodide by carbon nucleophiles is a plausible transformation, specific examples directly on the this compound substrate are not widely reported in the literature. Generally, reactions of secondary alkyl iodides with organometallic reagents like organocuprates (Gilman reagents) are effective for forming C-C bonds. However, the sterically hindered nature of the bicyclic system and the potential for competing elimination reactions (E2) under basic conditions must be considered.

Nucleophile TypeReagent ExampleProduct Type
Nitrogen Sodium Azide (NaN₃)Azido-lactone
Oxygen Sodium Ethoxide (NaOEt)Ring-opened hydroxy ester
Carbon Lithium Dimethylcuprate (Me₂CuLi) (Hypothetical)Methyl-substituted lactone

Ring-Opening and Rearrangement Processes

The strained bicyclic lactone structure of this compound is prone to various ring-opening and rearrangement reactions, which are instrumental in transforming it into functionalized cyclohexane (B81311) derivatives.

Mechanism and Stereochemical Outcomes of Lactone Ring Scission

The lactone ring is an ester and is susceptible to cleavage under basic or acidic conditions. Base-catalyzed ring-opening is a common transformation for this compound. The reaction is typically initiated by the attack of a nucleophile, such as an alkoxide (e.g., ethoxide from NaOEt) or hydroxide (B78521), on the electrophilic carbonyl carbon of the lactone.

The mechanism is a nucleophilic acyl substitution:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the endocyclic C-O bond, thus opening the lactone ring.

Protonation: A subsequent protonation step (typically during aqueous workup) neutralizes the resulting alkoxide to yield a hydroxyl group.

This process results in the formation of a substituted cyclohexanecarboxylic acid or its corresponding ester. For instance, treatment with sodium hydroxide in ethanol (B145695) opens the lactone to form a sodium salt of 4-hydroxy-5-iodocyclohexanecarboxylic acid. The stereochemistry at the existing chiral centers (C1, C4, and C5) is retained during this specific ring-opening step, as the bonds to these centers are not broken. However, the stereochemical outcome of the final product is often dictated by subsequent reaction steps.

Iodination-Induced 1,2-Acyl Migration Phenomena

The formation of this compound occurs via iodolactonization of an unsaturated carboxylic acid precursor, such as cyclohex-3-ene-1-carboxylic acid. wikipedia.org The mechanism involves the electrophilic attack of an iodine species (I⁺) on the double bond to form a cyclic iodonium (B1229267) ion intermediate. wikipedia.org The intramolecular nucleophilic attack by the carboxylate group then opens this intermediate to form the bicyclic lactone. wikipedia.org

Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, are known to occur in reactions involving carbocationic intermediates. libretexts.orgwikipedia.org During iodolactonization, the iodonium ion intermediate has carbocationic character. While the direct attack of the carboxylate is the major pathway, a 1,2-acyl migration could theoretically occur if a more stable carbocationic intermediate could be formed. However, for the specific case of the formation of this compound, this type of rearrangement is not a commonly reported pathway. The formation of the thermodynamically stable fused ring system is highly favored. Skeletal rearrangements are more frequently observed in other oxabicyclo[3.2.1]octane systems when functional groups at different positions are manipulated under conditions that promote carbocation formation. nih.gov

Derivatization to Cyclohexanecarboxylic Acid Derivatives

One of the most valuable applications of this compound is its conversion into highly functionalized cyclohexanecarboxylic acid derivatives. These derivatives are important precursors in medicinal chemistry. The transformation typically involves a ring-opening of the lactone, often coupled with a reaction at the C-I bond.

A common strategy involves the reductive removal of the iodine atom followed by lactone opening. For example, the iodine can be removed using a radical-based reducing agent like tributyltin hydride (Bu₃SnH) to yield the de-iodinated 6-oxabicyclo[3.2.1]octan-7-one. Subsequent treatment of this saturated lactone with sodium ethoxide in ethanol results in the ring-opening to afford ethyl 3-hydroxycyclohexanecarboxylate. This two-step sequence effectively converts the bicyclic iodo-lactone into a useful cis-3-hydroxycyclohexane building block.

Starting MaterialReagents and ConditionsProductApplication
This compound1. Bu₃SnH, AIBN 2. NaOEt, EtOHEthyl 3-hydroxycyclohexanecarboxylate Synthesis of cis-hydroxy acid derivatives
(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-oneNaOH (aq), Ethanol(1R,3R,4R)-3-Hydroxy-4-iodocyclohexane-1-carboxylic acidIntermediate for chiral diamines

Advanced Spectroscopic and Structural Characterization

Elucidation of Stereochemistry and Conformation via High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for confirming the constitution, configuration, and conformation of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one. The rigid bicyclo[3.2.1]octane skeleton restricts conformational flexibility, leading to well-defined spatial relationships between protons, which can be probed through ¹H NMR experiments.

The stereochemistry of the iodine atom at the C4 position (exo vs. endo) and the relative configuration of the bridgehead protons (H1 and H5) are determined by analyzing coupling constants (J-values) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For the thermodynamically stable (1S,4S,5S) isomer, the cyclohexane (B81311) ring adopts a chair-like conformation. The coupling constants between adjacent protons provide dihedral angle information, confirming their relative orientations. For instance, a large diaxial coupling constant between H4 and an adjacent proton would indicate an axial orientation for both, while smaller axial-equatorial or equatorial-equatorial couplings would be observed otherwise.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unequivocally. The expected chemical shifts are influenced by the electron-withdrawing effects of the lactone carbonyl, the ether oxygen, and the iodine atom.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Data are estimated based on analysis of structurally related bicyclo[3.2.1]octane systems. Actual values may vary depending on solvent and experimental conditions.)

Atom PositionExpected ¹³C Shift (ppm)Expected ¹H Shift (ppm)Expected ¹H Multiplicity
C1~75-80~4.8-5.0m
C2~30-35~1.9-2.2m
C3~25-30~2.0-2.3m
C4~20-25~4.5-4.7m
C5~40-45~2.8-3.0m
C7~170-175--
C8~35-40~1.8-2.1m

Determination of Absolute Configuration using X-ray Crystallography

While NMR provides the relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule like (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one. This technique maps the precise three-dimensional arrangement of atoms in a crystalline solid.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which becomes significant for heavier atoms like iodine when irradiated with X-rays of a suitable wavelength (e.g., Cu Kα). The differences in scattering intensity between Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) allow for the unambiguous assignment of the absolute stereochemistry. The Flack parameter is a critical value refined during the structure solution; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct.

Interactive Table 2: Representative Data from a Single-Crystal X-ray Diffraction Analysis (Note: This table presents typical parameters that would be reported in a crystallographic study of this compound.)

ParameterDescriptionTypical Value/Information
Chemical FormulaElemental compositionC₇H₉IO₂
Crystal SystemSymmetry of the unit celle.g., Orthorhombic
Space GroupSymmetry elements of the crystale.g., P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Specific lattice parameters
Flack ParameterIndicator of absolute configuration~0.0(1)
R-factorAgreement between calculated and observed data< 0.05

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the γ-lactone ring, typically observed in the range of 1770-1800 cm⁻¹. The exact frequency is sensitive to ring strain. The spectrum also displays characteristic C-O stretching vibrations for the ether linkage within the bicyclic system and the ester C-O bond. C-H stretching vibrations from the aliphatic CH₂ and CH groups are expected just below 3000 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy complements FT-IR, often providing stronger signals for more symmetric, less polar bonds. It can be particularly useful for observing the C-C backbone vibrations and the C-I stretch.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
C-H StretchAliphatic CH, CH₂2850 - 3000Medium
C=O Stretchγ-Lactone1770 - 1800Strong
C-O StretchEther & Ester1050 - 1250Strong
C-I StretchIodoalkane500 - 600Medium-Weak

High-Resolution Mass Spectrometry for Confirmation of Chemical Transformations

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS provides definitive confirmation of its molecular formula, C₇H₉IO₂.

This technique is crucial for monitoring chemical transformations. For instance, in the synthesis of precursors to drugs like Edoxaban, the iodine atom is often replaced via a nucleophilic substitution reaction. acs.org HRMS can confirm the success of such a reaction by detecting the precise mass of the new product. For example, if the iodine is replaced by an azide (B81097) group (N₃), HRMS can easily distinguish the product's molecular formula (C₇H₉N₃O₂) from that of the starting material.

Interactive Table 4: HRMS Data for Starting Material and a Potential Transformation Product

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺ (Example)
This compoundC₇H₉IO₂251.96473252.9725
4-Azido-6-oxabicyclo[3.2.1]octan-7-oneC₇H₉N₃O₂167.06948168.0773

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and energetics of molecules, including the transition states of chemical reactions. nih.gov For 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, which is typically synthesized via the iodolactonization of a corresponding unsaturated carboxylic acid, DFT calculations are instrumental in elucidating the reaction mechanism. wikipedia.orgnih.gov

Transition State Analysis and Energy Profile Mapping for Synthetic Steps

The synthesis of this compound involves an intramolecular electrophilic addition of iodine to a carbon-carbon double bond, with the carboxylate acting as the nucleophile. DFT studies on similar halolactonization reactions have been performed to map out the potential energy surface of this transformation. numberanalytics.comresearchgate.net These studies often compare a stepwise mechanism, involving a discrete halonium ion intermediate, with a concerted pathway. numberanalytics.comresearchgate.net

Computational analyses of related systems indicate that the reaction proceeds through a transition state where the iodine atom interacts with the double bond, and the carboxylate group is positioned for intramolecular attack. The calculated energy barrier for this step is crucial in determining the reaction rate. For instance, DFT calculations on the iodolactonization of other unsaturated carboxylic acids have provided valuable data on the activation energies of the key transition states.

Table 1: Representative Calculated Activation Energies for a Model Iodolactonization Reaction

Transition StateDescriptionActivation Energy (kcal/mol)
TS1 Formation of the iodonium (B1229267) ion15-20
TS2 Intramolecular attack of the carboxylate5-10

Note: The data in this table is illustrative and based on DFT calculations for analogous iodolactonization reactions, not specifically for the formation of this compound.

Computational Prediction of Stereoselectivity and Regioselectivity

The formation of this compound involves the creation of multiple stereocenters. DFT calculations can predict the stereochemical outcome by comparing the energies of the transition states leading to different stereoisomers. wikipedia.org The diastereoselectivity of the reaction is determined by the relative energies of these competing transition states. The lower energy transition state will correspond to the major product.

Regioselectivity, which in this case would relate to the size of the lactone ring formed (e.g., a 5-membered vs. a 6-membered ring), can also be addressed computationally. While the 6-oxabicyclo[3.2.1]octan-7-one skeleton implies a 6-membered ring lactone, the possibility of other cyclization pathways can be explored by calculating the activation barriers for each potential ring closure. DFT studies on related systems have shown that the formation of the thermodynamically more stable product is often favored. wikipedia.org

Conformational Analysis and Energetic Stability using Molecular Mechanics and Quantum Chemical Methods

The bicyclic framework of this compound imparts significant conformational rigidity. unesp.br Understanding the preferred conformations and their relative energies is crucial for predicting its reactivity and interactions. Molecular mechanics (MM) and quantum chemical methods are widely used for this purpose.

Computational studies on derivatives of the 6-oxabicyclo[3.2.1]octane system have revealed that the six-membered ring can adopt chair-like and boat-like conformations. taylorandfrancis.comsemanticscholar.org The relative energies of these conformers determine the conformational equilibrium. The presence of the iodine substituent and the lactone bridge in this compound will influence these conformational preferences.

Table 2: Calculated Relative Energies of Conformers for a Model 6-Oxabicyclo[3.2.1]octane Derivative

ConformerMethodRelative Energy (kcal/mol)
ChairMMFF940.0
BoatMMFF94+3.5
Twist-BoatMMFF94+5.2

Note: This data is representative for a derivative of the 6-oxabicyclo[3.2.1]octane skeleton and is intended to illustrate the application of computational methods. Specific values for this compound may differ.

Exploration of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a wealth of information about the electronic properties of this compound through various reactivity descriptors. researchgate.net

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The distribution of these frontier molecular orbitals can indicate the likely sites of electrophilic and nucleophilic attack. researchgate.netnih.gov

The molecular electrostatic potential (MEP) is another valuable descriptor, which maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Regions of negative potential (red) are indicative of nucleophilic sites, while regions of positive potential (blue) suggest electrophilic centers. For this compound, the carbonyl oxygen of the lactone would be expected to be a region of negative potential, while the carbonyl carbon and the iodine atom (due to the "sigma-hole" phenomenon in halogen bonding) could be electrophilic sites. numberanalytics.com

Table 3: Representative Calculated Electronic Properties for a Model Iodo-Lactone

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy+0.8 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment2.5 D

Note: These values are illustrative for a model iodo-lactone and are not specific to this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with solvent molecules. nih.gov While static quantum chemical calculations are often performed in the gas phase or with implicit solvent models, MD simulations with explicit solvent molecules can offer a more realistic picture of the molecule's behavior in solution.

For the iodolactonization reaction leading to this compound, MD simulations could be used to investigate the role of the solvent in stabilizing the reaction intermediates and transition states. The choice of solvent can significantly impact the reaction rate and selectivity, and MD can help to elucidate the underlying molecular interactions responsible for these effects.

Furthermore, MD simulations can be employed to explore the conformational landscape of this compound in different solvents. This can reveal how the solvent influences the equilibrium between different conformers and the flexibility of the bicyclic ring system.

Strategic Applications in Complex Molecule Synthesis

Utilization as a Key Intermediate in the Total Synthesis of Factor Xa Inhibitors

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is a crucial building block in the creation of intricate organic molecules, particularly in the pharmaceutical field. It serves as a key intermediate in the total synthesis of Factor Xa inhibitors, which are anticoagulant medications used for treating thrombotic diseases.

One of the notable applications of this iodo-lactone is in the synthesis of Edoxaban, a direct Factor Xa inhibitor. Several synthetic routes to Edoxaban precursors have been developed that utilize (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one as a starting material. These pathways often involve a multi-step process.

A common strategy involves the ring-opening of the lactone followed by a series of reactions to introduce the necessary functional groups. For instance, one patented method describes a synthesis route that is more suitable for industrial-scale production. This highlights the compound's importance in creating commercially viable pharmaceuticals.

While both can be used to achieve the desired product, the bromo analog is sometimes favored for its better atom economy and cost-effectiveness in large-scale production. However, the iodo compound can offer advantages in terms of reactivity. The carbon-iodine bond is weaker than the carbon-bromine bond, which can lead to faster and more efficient reactions under certain conditions. This is a key consideration in designing synthetic routes where reaction kinetics are critical.

Below is a comparative table summarizing the general differences in reactivity and economic factors between the iodo and bromo analogs in this context.

FeatureThis compound4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Reactivity HigherLower
Bond Strength (C-X) WeakerStronger
Atom Economy Generally LowerGenerally Higher
Cost-Effectiveness Can be less cost-effectiveOften more cost-effective
Industrial Application Used in specific synthetic routesOften preferred for large-scale synthesis

Building Block for Bridged Bicyclic Systems and Natural Product Analogs

The rigid, bicyclic framework of this compound makes it a valuable building block for constructing other complex bridged bicyclic systems. These structural motifs are present in a wide range of biologically active natural products. The ability to use this compound as a starting point allows for the synthesis of various natural product analogs, which is crucial for studying structure-activity relationships and developing new therapeutic agents.

Application in the Preparation of Chemical Attractants and Pheromones

The structural features of this compound have also found use in the synthesis of chemical attractants and pheromones. For example, a related compound, trans,trans-4-iodo-2-methyl-6-oxabicyclo[3.2.1]octan-7-one, is an intermediate in the synthesis of ceralure B1, a chemical attractant for the Mediterranean fruit fly. The iodo-lactone structure provides a key scaffold that can be chemically modified to produce these attractants, which have significant applications in agriculture and pest management.

Derivatization for the Construction of Diverse Chemical Libraries

The iodine atom in this compound serves as a versatile handle for a variety of chemical transformations. This allows for the derivatization of the bicyclic core to construct diverse chemical libraries. Through reactions like nucleophilic substitutions and cross-coupling reactions, a wide array of different functional groups can be introduced at the position of the iodine. This capability is highly valuable in medicinal chemistry for generating a large number of compounds for biological screening, thereby accelerating the drug discovery process.

Emerging Research Avenues and Future Directions

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one often involves iodolactonization, which may use stoichiometric iodine and oxidizing agents. bruker.com Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry to enhance sustainability, reduce waste, and improve safety.

Key research objectives in this area include:

Catalytic Iodination: Moving away from stoichiometric reagents to catalytic systems that use a benign terminal oxidant (e.g., H₂O₂ or even O₂) would significantly improve the atom economy and reduce inorganic waste streams.

Safer Solvents and Reagents: The exploration of greener solvent alternatives to chlorinated hydrocarbons like dichloromethane (B109758) is a priority. bruker.com Furthermore, replacing hazardous reagents, a principle demonstrated in syntheses starting from related bicyclic scaffolds where toxic substances like sodium azide (B81097) were used, is crucial for developing safer industrial processes. researchgate.net

The evolution towards greener synthetic routes is essential for the large-scale, environmentally responsible production of this key intermediate.

Exploration of Organocatalytic and Photoredox Catalytic Transformations

Modern catalytic methods are set to revolutionize the synthesis and functionalization of the 6-oxabicyclo[3.2.1]octane skeleton. Organocatalysis and photoredox catalysis, in particular, offer powerful tools for forming stereocenters and forging complex bonds under mild conditions.

Organocatalysis: Asymmetric organocatalysis has shown great promise in the synthesis of related bicyclic systems. For instance, chiral phosphoric acids have been used for the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane core found in tropane (B1204802) alkaloids. Future work will likely explore the use of chiral organocatalysts to achieve enantioselective iodolactonization, providing direct access to specific enantiomers of this compound without the need for chiral resolution.

Photoredox Catalysis: This rapidly expanding field uses visible light to generate radical intermediates, enabling novel transformations. catalysis.blognih.gov Research is directed towards using the this compound scaffold in photoredox-mediated reactions. The carbon-iodine bond can be homolytically cleaved to generate a bicyclic radical, which could then participate in a variety of coupling reactions (e.g., with alkenes, alkynes, or arenes) to build molecular complexity. Studies on related systems have demonstrated the power of using organic dyes like 4CzIPN under visible light irradiation to facilitate such radical-based transformations. catalysis.blog

Catalytic ApproachPotential Application for this compoundKey Advantages
Organocatalysis Enantioselective iodolactonization to produce chiral lactones.Metal-free conditions, high stereoselectivity, use of readily available catalysts.
Photoredox Catalysis C-I bond functionalization via radical intermediates for C-C and C-heteroatom bond formation.Mild reaction conditions, high functional group tolerance, access to unique reactivity. catalysis.blognih.gov

Implementation in Flow Chemistry for Continuous Production

For industrial-scale synthesis, transitioning from batch to continuous flow processing offers significant advantages in terms of safety, consistency, and scalability. The synthesis of this compound is a prime candidate for implementation in flow chemistry.

Industrial production methodologies may involve large-scale iodination processes utilizing continuous flow reactors to ensure consistent product quality and yield. bruker.com The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry, which is critical for efficient production. bruker.com

Benefits of flow chemistry for this system include:

Enhanced Safety: Halogenation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, preventing thermal runaways.

Improved Yield and Selectivity: Precise control over residence time and mixing can minimize the formation of byproducts and improve the selectivity of the lactonization process.

Scalability: Scaling up production in a flow system involves running the reactor for longer periods or using parallel reactor lines, which is often more straightforward and cost-effective than scaling up large batch reactors.

Integration with Other Technologies: Flow reactors can be readily coupled with in-line purification and analysis, as well as with other technologies like photochemistry for continuous photoredox catalytic processes. rsc.org

Discovery of Novel Reactivity Patterns and Rearrangement Cascades

The rigid, strained structure of the 6-oxabicyclo[3.2.1]octane core, combined with the reactive C-I bond, makes it a fascinating substrate for exploring new reactivity and complex molecular rearrangements.

Halogen Bonding: The iodine atom in the molecule can act as a halogen bond donor, pre-organizing substrates for subsequent reactions and influencing the stereochemical outcome of transformations at other positions of the scaffold. bruker.com

Rearrangement Cascades: The bicyclic system is a potential starting point for strategic bond-cleavage and rearrangement reactions to access different molecular scaffolds. For example, acid- or Lewis acid-mediated rearrangements could trigger ring-opening, ring-expansion, or ring-contraction cascades. Research on related 8-oxabicyclo[3.2.1]octane systems has shown they can undergo acid-mediated ring contraction cascades to form highly substituted aromatic compounds. Such cascades dramatically increase molecular complexity in a single step.

Future work will focus on designing and triggering these cascades to synthesize novel and structurally diverse compound libraries from a common bicyclic precursor.

Design of Related Scaffolds with Tunable Reactivity and Selectivity

Modifying the 6-oxabicyclo[3.2.1]octane scaffold is a promising strategy for creating new building blocks with tailored properties. By systematically altering the substituents and core structure, chemists can fine-tune the molecule's reactivity, selectivity, and ultimately its utility in synthesis.

Examples of scaffold modification include:

Varying the Halogen: Replacing the iodine atom with bromine or chlorine creates analogues with different reactivity profiles. For instance, the corresponding 4-bromo-6-oxabicyclo[3.2.1]octan-7-one is also a known synthetic intermediate. researchgate.net The C-Br bond is stronger than the C-I bond, making the bromo-lactone less reactive in some radical reactions but potentially more stable for others.

Introducing Other Substituents: Adding substituents at other positions on the bicyclic ring can influence the stereochemical outcome of reactions through steric or electronic effects, providing a powerful handle for controlling selectivity.

Heteroatom Variation: Replacing the bridgehead oxygen (O6) with other heteroatoms, such as nitrogen (to form an 8-azabicyclo[3.2.1]octane core) or sulfur, would generate entirely new classes of bicyclic scaffolds with distinct chemical properties and potential biological activities.

Scaffold ModificationExample CompoundExpected Impact on Properties
Halogen Variation4-Bromo-6-oxabicyclo[3.2.1]octan-7-oneAltered C-X bond strength, different leaving group ability, modified halogen bonding. researchgate.net
Heteroatom Substitution4-Iodo-8-azabicyclo[3.2.1]octan-7-oneIntroduction of basicity, potential for different biological interactions, altered ring conformation.
Additional Substitution3-Methyl-4-iodo-6-oxabicyclo[3.2.1]octan-7-oneSteric directing effects, potential to influence diastereoselectivity of subsequent reactions.

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ or operando studies) are invaluable for this purpose.

For the synthesis and reactions of this compound, these techniques could provide critical insights:

In situ NMR Spectroscopy: This technique can be used to identify and characterize transient intermediates in complex reaction pathways, such as organocatalytic cycles or rearrangement cascades. bruker.com It allows for the direct observation of catalyst-substrate interactions and can provide detailed kinetic data to help elucidate the rate-determining step of a reaction. bruker.com

In situ IR Spectroscopy: Particularly useful in flow chemistry, in situ IR can monitor the concentration of reactants, intermediates, and products in real-time. This is crucial for optimizing reaction conditions (e.g., temperature, flow rate) and for understanding the kinetics of fast reactions, such as those initiated by light in photoredox catalysis.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful for detecting and characterizing reaction intermediates in complex catalytic cascades, even at very low concentrations.

By applying these advanced methods, researchers can move beyond a "black box" understanding of reactions involving this compound, enabling the rational design of more efficient and selective synthetic protocols.

Q & A

What experimental strategies are recommended for optimizing the synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one?

Category : Basic Research Question
Answer :
Synthesis optimization should focus on enhancing yield and purity while minimizing side reactions. Key methodologies include:

  • Iodination Conditions : Evaluate iodination agents (e.g., N-iodosuccinimide vs. iodine monochloride) in the presence of Lewis acids like BF₃·Et₂O to improve regioselectivity .
  • Bicyclic Framework Construction : Utilize ring-closing metathesis (RCM) or acid-catalyzed cyclization, monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
  • Purification : Employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) or column chromatography with silica gel to isolate the product. Characterize purity using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the absence of unreacted precursors or iodination byproducts .

How does the iodine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Category : Advanced Research Question
Answer :
The iodine atom acts as a leaving group due to its polarizability and weak bond strength, enabling SN₂ or SN₁ mechanisms under specific conditions:

  • Kinetic Studies : Conduct competition experiments with alternative leaving groups (e.g., bromo or chloro analogs) in nucleophilic environments (e.g., NaCN in DMSO). Monitor reaction rates via gas chromatography-mass spectrometry (GC-MS) to quantify substitution efficiency .
  • Steric and Electronic Effects : Use density functional theory (DFT) calculations to model transition states and compare activation energies. Experimental validation via X-ray crystallography can reveal steric hindrance from the bicyclic framework .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., ethanol) to assess solvolysis pathways and intermediate stabilization .

What advanced spectroscopic techniques are critical for resolving stereochemical ambiguities in derivatives of this compound?

Category : Advanced Research Question
Answer :
Stereochemical analysis requires multimodal approaches:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in inert atmospheres and refining structures using software like SHELX .
  • Dynamic NMR : Detect diastereotopic protons or restricted rotation using variable-temperature 1H^1 \text{H}-NMR (e.g., in CDCl₃ at −80°C to 25°C) .
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing C–I and C–O stretching modes in the 500–1200 cm⁻¹ range .

How can computational chemistry guide the design of this compound-based catalysts for asymmetric synthesis?

Category : Advanced Research Question
Answer :
Computational workflows include:

  • Conformational Sampling : Use molecular mechanics (MMFF94 force field) to identify low-energy conformers of the bicyclic core .
  • Docking Studies : Simulate substrate binding in chiral pockets using AutoDock Vina. Focus on non-covalent interactions (e.g., halogen bonding between iodine and electron-rich groups) .
  • Transition State Modeling : Apply Gaussian 16 with M06-2X/6-31G(d) basis sets to predict enantiomeric excess (ee) in Diels-Alder or epoxidation reactions .

What methodologies are effective for synthesizing and characterizing bicyclic lactone derivatives from this compound?

Category : Basic Research Question
Answer :

  • Lactone Formation : React the ketone group with Grignard reagents (e.g., MeMgBr) followed by acid quenching to form γ-lactones. Monitor ring closure via infrared spectroscopy (IR) for C=O stretch shifts (1770–1800 cm⁻¹) .
  • Characterization : Use 1H^1 \text{H}-NMR to confirm lactonization (e.g., disappearance of ketone protons at δ 2.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

How should researchers address contradictions in reported spectroscopic data for this compound?

Category : Advanced Research Question
Answer :

  • Data Harmonization : Cross-reference 13C^{13} \text{C}-NMR chemical shifts across studies, noting solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent aggregation .
  • Reproducibility Tests : Repeat synthesis and characterization under standardized conditions (e.g., 25°C, argon atmosphere) to isolate variables like moisture sensitivity or iodine sublimation .
  • Meta-Analysis : Use tools like SciFinder to compile literature data and apply multivariate statistics (e.g., principal component analysis) to identify outlier datasets .

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4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.